molecular formula C18H22F6IP B1603492 Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate CAS No. 69842-76-8

Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate

Cat. No. B1603492
CAS RN: 69842-76-8
M. Wt: 510.2 g/mol
InChI Key: HXEPXLSJIREXPF-UHFFFAOYSA-N
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Description

Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate, commonly known as PhI(OPr)2(OTf)2, is a versatile reagent that is widely used in organic synthesis. It is a white crystalline solid that is soluble in common organic solvents such as dichloromethane, ether, and acetonitrile. This reagent is known for its mild reaction conditions and high selectivity, which makes it a popular choice for many organic chemists.

Mechanism of Action

PhI(OPr)2(OTf)2 acts as an oxidizing agent in organic synthesis. It reacts with alcohols to form aldehydes or ketones via a process known as the Swern oxidation. The reaction proceeds via the formation of an intermediate iodonium species, which then reacts with the alcohol to form the carbonyl compound.
Biochemical and Physiological Effects
PhI(OPr)2(OTf)2 has no known biochemical or physiological effects as it is not used as a drug or medication. It is only used in scientific research as a reagent for organic synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of PhI(OPr)2(OTf)2 is its mild reaction conditions and high selectivity. It can be used to convert a wide range of alcohols to carbonyl compounds without the need for harsh reaction conditions. However, one of the limitations of this reagent is its cost. It is relatively expensive compared to other oxidizing agents, which can limit its use in some research applications.

Future Directions

PhI(OPr)2(OTf)2 has a wide range of potential future directions in scientific research. One area of interest is its use in the synthesis of natural products and pharmaceuticals. It has been shown to be an effective reagent for the synthesis of complex organic molecules, which could lead to the development of new drugs and therapies. Another area of interest is the development of new synthetic methods using PhI(OPr)2(OTf)2 as a key reagent. This could lead to the discovery of new chemical reactions and the development of new synthetic strategies for organic synthesis.

Scientific Research Applications

PhI(OPr)2(OTf)2 has found extensive use in scientific research as a reagent for the conversion of alcohols to carbonyl compounds. It is also used in the synthesis of heterocycles and natural products. The mild reaction conditions and high selectivity of this reagent make it an excellent choice for the synthesis of complex organic molecules.

properties

IUPAC Name

bis(4-propan-2-ylphenyl)iodanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22I.F6P/c1-13(2)15-5-9-17(10-6-15)19-18-11-7-16(8-12-18)14(3)4;1-7(2,3,4,5)6/h5-14H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEPXLSJIREXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F6IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50603287
Record name Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69842-76-8
Record name Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate
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Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate
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Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate
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Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate
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Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate
Reactant of Route 6
Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate

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